molecular formula C9H8Br2O2 B11959566 3,5-Dibromo-4-methylphenyl acetate

3,5-Dibromo-4-methylphenyl acetate

Cat. No.: B11959566
M. Wt: 307.97 g/mol
InChI Key: BQHYOTCJRNPGGE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenyl acetate (CAS 13979-59-4) is a brominated aromatic ester of interest in organic synthesis and medicinal chemistry research. With the molecular formula C 9 H 8 Br 2 O 2 and a molecular weight of 307.97 g/mol, it serves as a versatile chemical building block . The compound features a phenyl acetate core structure that is strategically substituted with bromine atoms at the 3 and 5 positions and a methyl group at the 4 position, making it a valuable intermediate for further functionalization . This compound is part of the broader class of phenylacetic acid derivatives, which are recognized as important synthetic precursors and occur frequently in nature . Researchers utilize such brominated compounds as key intermediates in multi-step synthetic routes, for instance, in the construction of complex molecular architectures with potential biological activities . Related dibromo-substituted aniline and salicylamide structures have been investigated for anthelmintic (anti-parasitic) applications, highlighting the relevance of the dibromo-phenyl motif in developing pharmacologically active agents . As a specialized research chemical, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

(3,5-dibromo-4-methylphenyl) acetate

InChI

InChI=1S/C9H8Br2O2/c1-5-8(10)3-7(4-9(5)11)13-6(2)12/h3-4H,1-2H3

InChI Key

BQHYOTCJRNPGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)OC(=O)C)Br

Origin of Product

United States

Preparation Methods

Bromination Conditions and Regioselectivity

Bromination of 4-methylphenol in acetic acid with molecular bromine (Br₂) and a catalytic iron(III) bromide (FeBr₃) achieves selective di-substitution at the 3- and 5-positions. The methyl group at position 4 exerts a steric and electronic influence, directing bromine to the meta positions relative to itself. This contrasts with typical phenol bromination patterns, where ortho/para products dominate.

Reaction Scheme:

4-Methylphenol+2 Br2FeBr3, AcOH3,5-Dibromo-4-methylphenol+2 HBr\text{4-Methylphenol} + 2\ \text{Br}2 \xrightarrow{\text{FeBr}3,\ \text{AcOH}} \text{3,5-Dibromo-4-methylphenol} + 2\ \text{HBr}

Experimental Data:

  • Yield: 75–80%

  • Temperature: 50–60°C

  • Time: 12–24 hours

The use of acetic acid as a solvent moderates reactivity, reducing polybromination. Nuclear magnetic resonance (NMR) analysis confirms the absence of ortho-brominated byproducts, with singlet peaks for aromatic protons at δ 7.72 and 8.06 ppm in DMSO-d₆.

Acetylation of 3,5-Dibromo-4-methylphenol

The final step involves esterifying the phenolic hydroxyl group of 3,5-dibromo-4-methylphenol with acetic anhydride. This reaction is typically conducted under reflux with a base catalyst to drive the equilibrium toward the ester product.

Acetic Anhydride-Mediated Esterification

A mixture of 3,5-dibromo-4-methylphenol and acetic anhydride, catalyzed by pyridine or sodium acetate, produces the target ester in high yield.

Reaction Scheme:

3,5-Dibromo-4-methylphenol+(CH3CO)2ONaOAc, Δ3,5-Dibromo-4-methylphenyl acetate+CH3COOH\text{3,5-Dibromo-4-methylphenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{NaOAc},\ \Delta} \text{this compound} + \text{CH}_3\text{COOH}

Experimental Data:

  • Yield: 85–90%

  • Temperature: 110–120°C (reflux)

  • Time: 3–5 hours

Infrared (IR) spectroscopy validates the formation of the acetate ester, with characteristic C=O stretching at 1740–1760 cm⁻¹ and the absence of O–H bands.

Alternative Pathway: Bromination of 4-Methylphenyl Acetate

An alternative route brominates 4-methylphenyl acetate directly. While the acetyl group deactivates the ring, the methyl group at position 4 remains ortho/para-directing, enabling di-substitution at the 3- and 5-positions under vigorous conditions.

Electrophilic Bromination of Pre-Acetylated Substrates

Bromine in dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃) facilitates substitution at the meta positions relative to the acetyl group.

Reaction Scheme:

4-Methylphenyl acetate+2 Br2AlCl3, DCM3,5-Dibromo-4-methylphenyl acetate+2 HBr\text{4-Methylphenyl acetate} + 2\ \text{Br}2 \xrightarrow{\text{AlCl}3,\ \text{DCM}} \text{this compound} + 2\ \text{HBr}

Experimental Data:

  • Yield: 60–65%

  • Temperature: 0–5°C (controlled to minimize side reactions)

  • Time: 6–8 hours

Gas chromatography-mass spectrometry (GC-MS) analysis identifies the product via molecular ion peaks at m/z 307.97 (M⁺), consistent with the molecular formula C₉H₈Br₂O₂.

Comparative Analysis of Methods

Parameter Bromination-Acetylation Acetylation-Bromination
Overall Yield 75–80%60–65%
Reaction Complexity ModerateHigh (requires low temps)
Byproducts MinimalPolybrominated derivatives
Scalability HighModerate

The bromination-acetylation sequence is preferred for industrial applications due to higher yields and simpler conditions. However, the acetylation-bromination route offers advantages in avoiding phenolic intermediates, which are prone to oxidation.

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

  • Acetic Acid: Enhances bromine solubility and stabilizes intermediates via hydrogen bonding.

  • Iron(III) Bromide: Generates Br⁺ electrophiles, accelerating substitution.

  • Pyridine: Neutralizes HBr, shifting equilibrium toward ester formation.

Temperature and Kinetic Control

Lower temperatures (0–5°C) in the acetylation-bromination method reduce polybromination but prolong reaction times. In contrast, bromination at 50–60°C achieves faster kinetics without compromising selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atoms at the 3- and 5-positions activate the aromatic ring for nucleophilic substitution due to their electron-withdrawing effects. This reactivity is exploited in synthetic pathways to introduce diverse functional groups.

Reaction Type Conditions Product Reference
HydroxylationNaOH (aq), 80°C, 12h3,5-Dibromo-4-methylphenol
AminationNH₃/EtOH, Cu catalyst, 100°C, 24h3,5-Diamino-4-methylphenyl acetate
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, DMF, 90°CBiaryl derivatives

Mechanistic Insight : Bromine substituents direct incoming nucleophiles to the para positions relative to themselves, though steric hindrance from the methyl group at position 4 may limit reactivity at adjacent sites.

Ester Functional Group Reactivity

The acetate moiety undergoes hydrolysis and transesterification, enabling conversion to other derivatives.

Hydrolysis Pathways

  • Acidic Hydrolysis :
    C9H8Br2O2+H2OHCl, refluxC7H6Br2O+CH3COOH\text{C}_9\text{H}_8\text{Br}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{C}_7\text{H}_6\text{Br}_2\text{O} + \text{CH}_3\text{COOH}
    Yields 3,5-dibromo-4-methylphenol .

  • Basic Hydrolysis :
    C9H8Br2O2+NaOHC7H5Br2ONa++CH3COONa+\text{C}_9\text{H}_8\text{Br}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{Br}_2\text{O}^- \text{Na}^+ + \text{CH}_3\text{COO}^- \text{Na}^+
    Forms the sodium salt of the phenol under alkaline conditions.

Transesterification

Reaction with alcohols (e.g., methanol) in the presence of acid catalysts produces methyl esters, demonstrating the acetate group’s versatility.

Stability and Side Reactions

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures to release brominated phenolic compounds.

  • Light Sensitivity : Prolonged UV exposure may lead to debromination or ester cleavage .

Comparative Reactivity Table

Reaction Site Reactivity Key Influences
Aromatic BrominesHighElectrophilic substitution, steric effects
Acetate EsterModeratepH, temperature, nucleophile strength
Methyl Group (C4)LowSteric shielding

This compound’s dual functionality (brominated aryl + ester) makes it a strategic building block in organic synthesis, particularly for designing bioactive molecules . Further studies are warranted to explore its utility in cross-coupling reactions and polymer chemistry.

Scientific Research Applications

Chemical Synthesis

Intermediary Role
3,5-Dibromo-4-methylphenyl acetate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it a valuable building block in organic chemistry.

Synthesis Methodology
The typical synthesis involves the bromination of 4-methylphenol followed by acetylation. The reaction conditions can be optimized to yield high purity levels, which are crucial for subsequent applications in research and industry.

Pharmaceutical Applications

Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown activity against various viral targets. A study highlighted the structure-activity relationships of such compounds, revealing that modifications could enhance their inhibitory potency against viral enzymes .

Anticancer Potential
The compound has been evaluated for its anticancer activity through in vitro assays. In a notable study, related compounds were tested against a panel of cancer cell lines, showing significant growth inhibition rates. The mean GI50 values were reported to be around 15.72 μM, indicating potential for further development as an anticancer agent .

Biological Research

Cell Permeability Studies
Research has demonstrated that compounds featuring the 3,5-dibromo-4-methylbenzene structure often exhibit higher cell permeability compared to other structures. This characteristic is essential for drug design, particularly for targeting intracellular pathways .

Mechanism of Action Studies
The biological activity of this compound has been linked to its interaction with specific cellular pathways. For example, studies have shown that it can modulate potassium ion channels, affecting neuronal excitability and signaling pathways crucial for various physiological processes.

Data Tables

Application Area Description Key Findings/References
Chemical SynthesisIntermediate in organic synthesisVersatile building block
Antiviral ActivityInhibitory effects on viral enzymesIC50 values indicating significant activity
Anticancer PotentialGrowth inhibition in cancer cell linesMean GI50 values around 15.72 μM
Cell PermeabilityHigher permeability compared to other structuresEnhanced drug-like properties
Mechanism of ActionModulation of potassium channelsAffects neuronal excitability

Case Studies

  • Antiviral Compound Development : A study focused on the structure-activity relationship of brominated phenolic compounds revealed that modifications to the acetate group significantly improved their antiviral efficacy against specific viral targets.
  • Anticancer Efficacy Evaluation : In vitro assessments conducted by the National Cancer Institute (NCI) showed that derivatives based on this compound had promising anticancer properties, with some compounds achieving IC50 values as low as 0.62 μM against specific cancer cell lines.
  • Neuronal Signaling Research : Investigations into the pharmacological effects of this compound on neuronal cells demonstrated its potential to influence potassium ion flow, thereby modulating electrical signaling and offering insights into neurological disorders.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylphenyl acetate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, although specific pathways and targets would depend on the derivative being studied .

Comparison with Similar Compounds

3,5-Dibromo-4-methylbenzoic Acid

Structural Differences : Replaces the acetate group with a carboxylic acid (-COOH).
Properties and Applications :

  • Physical State : White crystalline solid (vs. likely liquid or low-melting solid for the acetate ester) .
  • Reactivity : The carboxylic acid group enhances acidity (pKa ~2–3) compared to the ester’s neutrality, making it reactive in salt formation or coupling reactions.
  • Safety: Classified as a skin/eye irritant (similar to the acetate), but its dust form poses inhalation risks during handling .
Property 3,5-Dibromo-4-methylphenyl Acetate 3,5-Dibromo-4-methylbenzoic Acid
Functional Group Acetate ester (-OAc) Carboxylic acid (-COOH)
Molecular Formula C₉H₈Br₂O₂ (estimated) C₈H₆Br₂O₂
Molecular Weight ~308 g/mol (estimated) 290.95 g/mol
Acidity Neutral Strongly acidic (pKa ~2–3)
Primary Use Synthetic precursor Pharmaceutical intermediate

(2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide

Structural Differences: Contains a methoxy (-OCH₃) group instead of methyl (-CH₃) and an acetamide-hydroxylimino moiety instead of acetate. Properties and Applications:

  • Applications : Used as a precursor for pharmacologically active compounds, suggesting that brominated aromatic acetates/amides may have overlapping roles in medicinal chemistry .

Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate

Structural Differences : Substitutes the methyl group at the 4-position with a hydroxyl (-OH) and adds a methyl ester to the acetoxy chain.
Properties and Applications :

  • Molecular Weight : 323.97 g/mol, slightly higher than this compound due to the additional hydroxyl group .
  • Synthetic Utility: Likely used in coupling reactions or as a protected intermediate for phenolic derivatives .
Property This compound Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate
Substituent at 4-Position Methyl (-CH₃) Hydroxyl (-OH)
Molecular Formula C₉H₈Br₂O₂ C₉H₈Br₂O₃
Molecular Weight ~308 g/mol 323.97 g/mol
Key Reactivity Ester hydrolysis Phenolic oxidation or etherification

(4-Amino-3,5-dibromophenyl)methanol

Structural Differences: Replaces the acetate with a methanol (-CH₂OH) group and introduces an amino (-NH₂) substituent. Properties and Applications:

  • Reactivity: The amino group confers nucleophilicity, enabling participation in Schiff base formation or diazotization reactions, unlike the acetate’s electrophilic ester carbonyl .
  • LogP : 2.87 (indicative of moderate lipophilicity), suggesting better membrane permeability than the acetate ester (estimated LogP ~2.6) .

Biological Activity

3,5-Dibromo-4-methylphenyl acetate is a brominated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Formula: C10H8Br2O2
Molecular Weight: 303.98 g/mol
CAS Number: 2024-01-01

The compound is synthesized through the bromination of 4-methylphenyl acetate, typically using bromine in a solvent like acetic acid or chloroform under controlled conditions to ensure selectivity for the 3 and 5 positions on the phenyl ring .

The biological activity of this compound is linked to its ability to interact with various molecular targets. The bromine substituents can enhance electrophilic character, allowing for nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to modifications that impact cellular processes, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Interference: It could potentially disrupt signaling pathways by modifying receptor interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of brominated compounds, including derivatives of this compound. For example, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines:

Compound Cell Line IC50 (µM) % Inhibition
Compound AMDA-MB-4680.6790.47
Compound BSK-MEL-50.8081.58
Compound CT-47D0.8784.32

These results suggest that brominated compounds can be effective in targeting cancer cells and warrant further investigation into their mechanisms of action and therapeutic potential .

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence that brominated aromatic compounds possess antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Anticancer Evaluation:
    A study evaluated the effectiveness of various brominated compounds against a panel of cancer cell lines, demonstrating that derivatives similar to this compound exhibited significant growth inhibition in breast and melanoma cancers .
  • Antimicrobial Testing:
    Another investigation assessed the antimicrobial activity of several brominated phenyl acetates against pathogenic bacteria. Results indicated that these compounds could inhibit growth at relatively low concentrations, suggesting their potential as novel antimicrobial agents.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3,5-Dibromo-4-methylphenyl acetate in laboratory settings?

  • Methodological Answer : Proper handling requires adherence to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer : Synthesis can be achieved through bromination and acetylation of 4-methylphenol derivatives. For bromination, use stoichiometric bromine in acetic acid under controlled temperature (0–5°C). Acetylation with acetyl chloride in the presence of a base (e.g., pyridine) at 60°C yields the acetate. Monitor reaction progress via TLC or HPLC, targeting >90% purity. Adjust molar ratios (e.g., 1:1.2 for phenol to bromine) to minimize side products .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at positions 3 and 5, methyl at 4). Mass spectrometry (EI-MS) verifies molecular weight (expected: ~308 g/mol). FT-IR identifies acetyl (C=O stretch ~1740 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹). Purity assessment requires HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA optimize reaction conditions (temperature, solvent polarity) by simulating energy profiles. Coupling with cheminformatics (e.g., ICReDD’s workflow) identifies optimal catalysts and reduces experimental trial-and-error. For example, solvent effects on acetylation can be modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported biochemical activity data for brominated aryl acetates?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to validate activity. Meta-analysis of literature data with standardized controls (e.g., IC₅₀ normalization) clarifies trends. For instance, conflicting enzyme interaction data can be resolved via surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. How can factorial design improve the optimization of this compound derivatives for specific applications?

  • Methodological Answer : Employ a 2³ factorial design to test variables: bromine stoichiometry (1–2 eq.), reaction time (4–8 h), and temperature (50–70°C). Response surface methodology (RSM) identifies interactions between factors. For example, maximizing yield while minimizing byproducts (e.g., di-brominated isomers) requires balancing temperature and catalyst loading. Statistical tools like ANOVA validate significance of factors .

Q. What role does this compound play in studying aromatic compound degradation pathways?

  • Methodological Answer : It serves as a substrate for phenylacetate-CoA ligase, a key enzyme in microbial degradation. Radiolabeled (¹⁴C) acetate tracks metabolic flux via LC-MS. Knockout microbial strains (e.g., Pseudomonas) help identify degradation intermediates. Comparative genomics links gene clusters (e.g., paa operon) to catabolic efficiency .

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